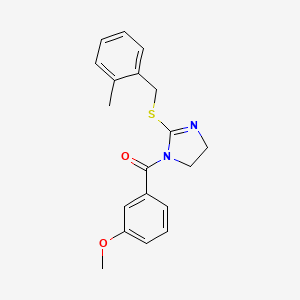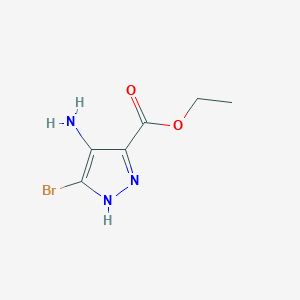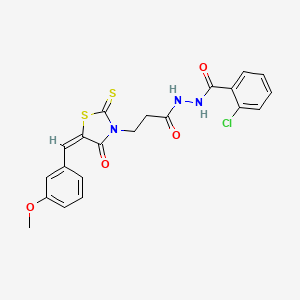
(3-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a methoxyphenyl group, a 2-methylbenzyl thio group, and a dihydro-1H-imidazol-1-yl methanone group . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The methoxyphenyl and 2-methylbenzyl thio groups are likely to contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxyphenyl and 2-methylbenzyl thio groups could potentially make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could potentially increase the compound’s solubility in certain solvents .Aplicaciones Científicas De Investigación
Hindered Phenolic Aminothiazoles
A study by Satheesh et al. (2017) focused on the synthesis of hindered phenolic aminothiazoles, which includes derivatives similar to the compound . These compounds demonstrated α-glucosidase and α-amylase inhibitory activities, which are relevant in carbohydrate hydrolyzing enzyme inhibition. Additionally, they exhibited significant antioxidant activities, which can be beneficial in managing oxidative stress-related diseases (Satheesh et al., 2017).
Directed Metalation in Synthesis
Pradhan and De (2005) explored the one-pot syntheses of various hydroxy ketones, which are key intermediates in the synthesis of benzothienopyranones. This study highlights the importance of such compounds in the synthesis of complex molecules, demonstrating the compound's relevance in synthetic organic chemistry (Pradhan & De, 2005).
Bromophenol Derivatives as Carbonic Anhydrase Inhibitors
Akbaba et al. (2013) synthesized novel bromophenol derivatives, including compounds structurally related to the one . These compounds were tested for their inhibitory potency against carbonic anhydrase, indicating potential applications in the treatment of conditions associated with this enzyme (Akbaba et al., 2013).
Antitumor Activity
Bhole and Bhusari (2011) synthesized derivatives that demonstrated inhibitory effects on the growth of a wide range of cancer cell lines. This highlights the potential application of such compounds in cancer research and drug development (Bhole & Bhusari, 2011).
Antioxidant Properties
Çetinkaya et al. (2012) synthesized derivatives with significant in vitro antioxidant activities. These compounds have potential as antioxidants, which are crucial in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Antimycobacterial Activity
Miranda and Gundersen (2009) designed and synthesized imidazole derivatives with antimycobacterial activity. This suggests the potential use of similar compounds in the treatment of diseases caused by mycobacteria (Miranda & Gundersen, 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-6-3-4-7-16(14)13-24-19-20-10-11-21(19)18(22)15-8-5-9-17(12-15)23-2/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWJSUVFUTYASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)
![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)



![1-(2,5-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2917874.png)
![2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2917881.png)
![N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2917882.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2917883.png)

![N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2917886.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2917888.png)
